molecular formula C10H14O3 B15315553 Verimol J CAS No. 212516-43-3

Verimol J

Cat. No.: B15315553
CAS No.: 212516-43-3
M. Wt: 182.22 g/mol
InChI Key: JHAZVELQNMEUTR-UHFFFAOYSA-N
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Description

Verimol J is an organic compound belonging to the class of methoxyphenols. Methoxyphenols are characterized by the presence of a methoxy group attached to the benzene ring of a phenol moiety. This compound has been detected in fruits, making it a potential biomarker for the consumption of these foods . Its chemical formula is C10H14O3, and it has a molecular weight of 182.219 g/mol .

Preparation Methods

The synthesis of Verimol J involves the reaction of 2-hydroxypropylbenzene with methoxyphenol under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure the formation of the desired product.

Chemical Reactions Analysis

Verimol J undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form quinones and other oxidation products. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of this compound can lead to the formation of methoxyphenol derivatives. Sodium borohydride is a common reducing agent used in these reactions.

    Substitution: this compound can undergo electrophilic aromatic substitution reactions, where the methoxy group directs the incoming electrophile to the ortho and para positions.

Scientific Research Applications

Verimol J has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Verimol J involves its interaction with specific molecular targets and pathways. As a methoxyphenol, this compound can interact with enzymes and receptors in biological systems, leading to various physiological effects. The exact molecular targets and pathways involved in its mechanism of action are still under investigation .

Comparison with Similar Compounds

Verimol J is similar to other methoxyphenols, such as guaiacol and eugenol. it is unique due to its specific structure and the presence of a hydroxypropyl group. This structural difference imparts distinct chemical and biological properties to this compound. Other similar compounds include:

Properties

CAS No.

212516-43-3

Molecular Formula

C10H14O3

Molecular Weight

182.22 g/mol

IUPAC Name

2-(2-hydroxypropyl)-5-methoxyphenol

InChI

InChI=1S/C10H14O3/c1-7(11)5-8-3-4-9(13-2)6-10(8)12/h3-4,6-7,11-12H,5H2,1-2H3

InChI Key

JHAZVELQNMEUTR-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=C(C=C(C=C1)OC)O)O

Origin of Product

United States

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